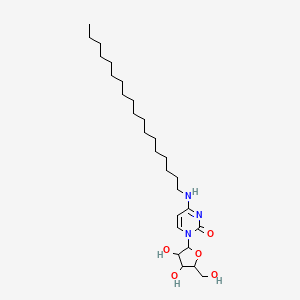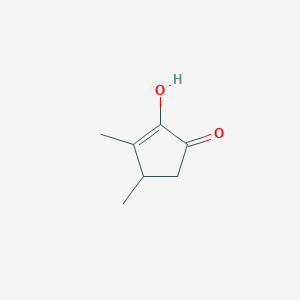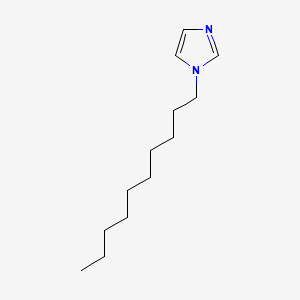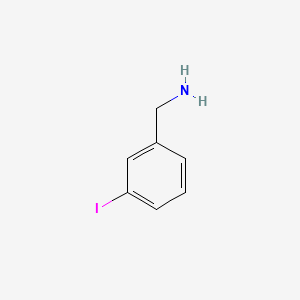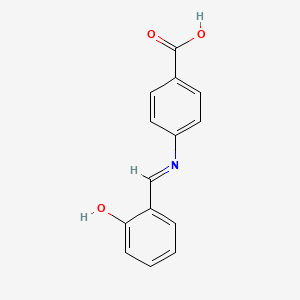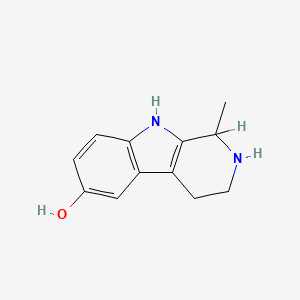
Datelliptium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Datelliptium is a synthetic compound known for its potent antitumor activity. It is a DNA-intercalating agent derived from ellipticine, exhibiting significant effects against various cancer cell lines. The compound has garnered attention due to its ability to stabilize G-quadruplex structures in DNA, thereby inhibiting the transcription of oncogenes such as the REarranged during Transfection proto-oncogene .
Preparation Methods
Synthetic Routes and Reaction Conditions
Datelliptium is synthesized through a multi-step process involving the modification of ellipticineThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Datelliptium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates that further interact with DNA.
Reduction: The compound can be reduced under specific conditions to yield different derivatives with altered biological activity.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with others to modify its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced derivatives, which may exhibit different levels of antitumor activity. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Scientific Research Applications
Datelliptium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study DNA-intercalating agents and their effects on DNA structure and function.
Biology: Employed in research to understand the mechanisms of DNA damage and repair, as well as the role of G-quadruplex structures in gene regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of medullary thyroid carcinoma.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
Datelliptium exerts its effects by stabilizing G-quadruplex structures in the promoter regions of oncogenes such as the REarranged during Transfection proto-oncogene. This stabilization prevents the transcription of these oncogenes, thereby inhibiting the growth and proliferation of cancer cells. The compound also affects the epithelial-to-mesenchymal transition, reducing the migratory and invasive capabilities of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: The parent compound from which datelliptium is derived. Ellipticine also exhibits DNA-intercalating properties but with different potency and specificity.
Mitoxantrone: Another DNA-intercalating agent used in cancer therapy. It has a different mechanism of action and toxicity profile compared to this compound.
Doxorubicin: A widely used anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Uniqueness of this compound
This compound is unique due to its ability to specifically target G-quadruplex structures in the promoter regions of oncogenes. This specificity allows for targeted inhibition of gene transcription, reducing the likelihood of off-target effects. Additionally, this compound has shown promising results in preclinical studies with minimal systemic toxicity, making it a potential candidate for further development as an anticancer agent .
Properties
CAS No. |
81531-57-9 |
|---|---|
Molecular Formula |
C23H28N3O+ |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol |
InChI |
InChI=1S/C23H27N3O/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23/h7-10,13-14,27H,5-6,11-12H2,1-4H3/p+1 |
InChI Key |
NGOHTJBYABHJKF-UHFFFAOYSA-O |
SMILES |
CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C |
Canonical SMILES |
CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C |
Related CAS |
105118-14-7 (chloride) 81531-58-0 (acetate salt) 105118-14-7 (chloride salt/solvate) |
Synonyms |
2-(diethylamino-2-ethyl)-9-hydroxyellipticinium 2-DEHE datelliptium chloride detalliptinium detalliptinium acetate salt detalliptinium chloride detalliptium acetate diethylaminoethyl-2-OH-9-ellipticinium NSC 311152 NSC 626718X NSC-311152 SR 95156A SR 95156B SR-95156A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


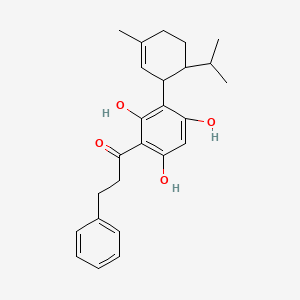
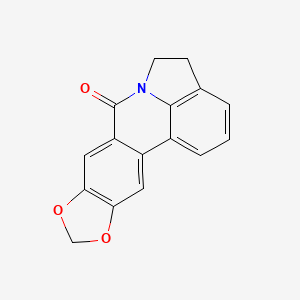
![4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester](/img/structure/B1197700.png)
![2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate](/img/structure/B1197701.png)
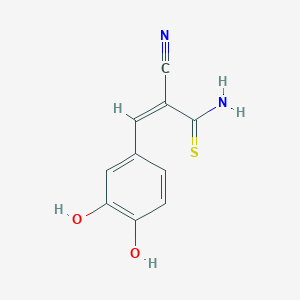
![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1197705.png)
![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B1197707.png)
![4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-imino-propyl)-1-methyl-pyrrole-2-carboxamide](/img/structure/B1197709.png)
